molecular formula C11H15FN2O3S B2694129 7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide CAS No. 2034460-89-2

7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide

Cat. No.: B2694129
CAS No.: 2034460-89-2
M. Wt: 274.31
InChI Key: ZAVJTZKLYXZRFR-UHFFFAOYSA-N
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Description

7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide is a synthetic compound that belongs to the class of oxazepine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a sulfonamide group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be carried out using microwave irradiation to achieve high yields in a short reaction time. Another approach involves copper-catalyzed C-N and C-O coupling reactions of 2-halophenols with 2-(2-halophenyl)-1H-indoles . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper salts. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biology: It may serve as a probe to study biological processes involving sulfonamide-containing compounds.

    Medicine: The compound’s pharmacological properties can be explored for the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, leading to the formation of stable enzyme-inhibitor complexes. The fluorine atom can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate various biological pathways, resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide can be compared with other similar compounds, such as:

    Dibenzo[b,f][1,4]oxazepine derivatives: These compounds share a similar core structure but may differ in their substituents, leading to variations in their pharmacological activities.

    Sulfonamide-containing compounds: These compounds have a sulfonamide group, which is known for its enzyme-inhibiting properties. Examples include sulfonamide antibiotics and carbonic anhydrase inhibitors.

    Fluorinated compounds: The presence of a fluorine atom can enhance the compound’s stability and binding affinity to target proteins. Examples include fluorinated pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of a fluorine atom and a sulfonamide group, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

7-fluoro-N,N-dimethyl-3,5-dihydro-2H-1,4-benzoxazepine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O3S/c1-13(2)18(15,16)14-5-6-17-11-4-3-10(12)7-9(11)8-14/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVJTZKLYXZRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCOC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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